REACTION_CXSMILES
|
[CH3:1][CH2:2][O:3][CH2:4]C.[OH-].[K+].N(CNC(N)=O)=[O:9].[CH3:15][O:16][C:17]1[CH:25]=[C:24]([O:26][CH:27]2[CH2:32][CH2:31][N:30]([C:33]([O:35][C:36]([CH3:39])([CH3:38])[CH3:37])=[O:34])[CH2:29][CH2:28]2)[CH:23]=[CH:22][C:18]=1C(Cl)=O>C1COCC1>[CH3:15][O:16][C:17]1[CH:25]=[C:24]([O:26][CH:27]2[CH2:28][CH2:29][N:30]([C:33]([O:35][C:36]([CH3:37])([CH3:39])[CH3:38])=[O:34])[CH2:31][CH2:32]2)[CH:23]=[CH:22][C:18]=1[CH2:1][C:2]([O:3][CH3:4])=[O:9] |f:1.2|
|
Name
|
|
Quantity
|
66 mL
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
6.6 g
|
Type
|
reactant
|
Smiles
|
N(=O)CNC(=O)N
|
Name
|
|
Quantity
|
3.26 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C(=O)Cl)C=CC(=C1)OC1CCN(CC1)C(=O)OC(C)(C)C
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Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
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Type
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CUSTOM
|
Details
|
the mixture was stirred in the cold for 15 min
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was cooled in ice
|
Type
|
CUSTOM
|
Details
|
The ether layer was decanted
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over solid potassium hydroxide for 15 min
|
Duration
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15 min
|
Type
|
CUSTOM
|
Details
|
The ether solution was decanted
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Type
|
TEMPERATURE
|
Details
|
the decanted solution was cooled in an ice bath
|
Type
|
WAIT
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Details
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at ambient temperature for 3.5 hours
|
Duration
|
3.5 h
|
Type
|
WAIT
|
Details
|
Nitrogen was passed through the mixture for 1 hour
|
Duration
|
1 h
|
Type
|
CONCENTRATION
|
Details
|
the solution was then concentrated in vacuo
|
Type
|
DISSOLUTION
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Details
|
A portion (930 mg) of the residue was dissolved in methanol
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Type
|
TEMPERATURE
|
Details
|
heated
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Type
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TEMPERATURE
|
Details
|
to reflux
|
Type
|
ADDITION
|
Details
|
a solution of silver benzoate (200 mg) in triethylamine (2 ml) was added in five 0.1 ml portions at intervals of eight minutes
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Duration
|
8 min
|
Type
|
ADDITION
|
Details
|
A sixth portion was added after an additional forty minutes'
|
Type
|
TEMPERATURE
|
Details
|
reflux
|
Type
|
WAIT
|
Details
|
after another five minutes
|
Duration
|
5 min
|
Type
|
TEMPERATURE
|
Details
|
After a final 30 minutes' reflux
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed on silica gel
|
Type
|
WASH
|
Details
|
eluted with 3%
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness in vacuo
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=CC(=C1)OC1CCN(CC1)C(=O)OC(C)(C)C)CC(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |